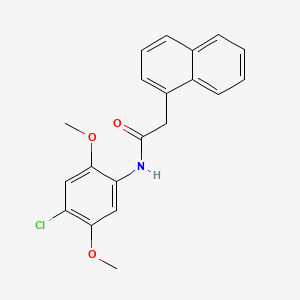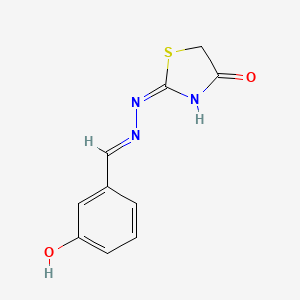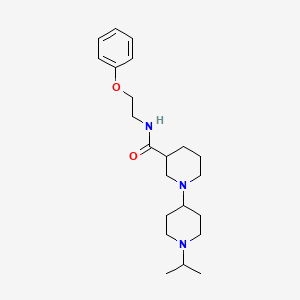
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide, also known as CINPA1, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CINPA1 is a small molecule that acts as an inhibitor of the histone acetyltransferase, CREB-binding protein (CBP). CBP is a transcriptional coactivator that plays an important role in the regulation of gene expression. Inhibition of CBP has been shown to have beneficial effects in a variety of disease models, including cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide acts as a competitive inhibitor of CBP, binding to the acetyl-CoA binding site of the enzyme and preventing the acetylation of histones and other transcription factors. This leads to the suppression of gene expression and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation and survival, the suppression of inflammation and oxidative stress, and the improvement of cognitive function. These effects are mediated by the inhibition of CBP and the downstream signaling pathways that are regulated by this enzyme.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide has several advantages as a research tool, including its high potency and specificity for CBP, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide also has some limitations, including its relatively low solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects on other histone acetyltransferases.
Future Directions
Several future directions for the research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide can be identified. First, the development of more potent and selective CBP inhibitors based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide could lead to the discovery of new therapeutic agents for cancer, neurodegenerative diseases, and inflammatory disorders. Second, the investigation of the molecular mechanisms underlying the effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide on gene expression and cellular signaling could provide insights into the regulation of these processes and the identification of new drug targets. Finally, the evaluation of the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide in clinical trials could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide can be synthesized using a multistep synthetic route that involves the coupling of 4-chloro-2,5-dimethoxyaniline with 1-naphthylacetic acid, followed by a series of chemical transformations to introduce the amide functionality and the chloro substituent. The final product is obtained as a white solid with a purity of over 95%.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide has been extensively studied in various disease models, and its potential therapeutic applications have been demonstrated in preclinical studies. In cancer, N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and glioblastoma, by suppressing the expression of oncogenes and promoting apoptosis. In neurodegenerative diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory disorders, N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-naphthyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and to suppress the activation of immune cells.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-24-18-12-17(19(25-2)11-16(18)21)22-20(23)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,11-12H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHTQQBICFKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=CC3=CC=CC=C32)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6037955.png)
![(4-{[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6037958.png)
![2-(4-benzyl-1-piperazinyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B6037975.png)

![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6037988.png)

![1-{[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6038018.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)